2-Naphthoylethyltrimethylammonium
2-Naphthoylethyltrimethylammonium
Choline acetyltransferase (ChAT) mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline. In addition to its critical role in neurosignaling, deficiencies in ChAT are linked to congenital myasthenic syndromes, Alzheimer’s disease, and multiple sclerosis. α-NETA is a stable, non-competitive, and slowly reversible inhibitor of ChAT (IC50 = 9 μM). This naturally fluorescent compound is a poor inhibitor of cholinesterases and carnitine acetyltransferase. α-NETA is commonly used in cells in culture.
Brand Name:
Vulcanchem
CAS No.:
31059-54-8
VCID:
VC21229394
InChI:
InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1
SMILES:
C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]
Molecular Formula:
C16H20INO
Molecular Weight:
369.24 g/mol
2-Naphthoylethyltrimethylammonium
CAS No.: 31059-54-8
Cat. No.: VC21229394
Molecular Formula: C16H20INO
Molecular Weight: 369.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Choline acetyltransferase (ChAT) mediates the synthesis of the neurotransmitter acetylcholine from acetyl-CoA and choline. In addition to its critical role in neurosignaling, deficiencies in ChAT are linked to congenital myasthenic syndromes, Alzheimer’s disease, and multiple sclerosis. α-NETA is a stable, non-competitive, and slowly reversible inhibitor of ChAT (IC50 = 9 μM). This naturally fluorescent compound is a poor inhibitor of cholinesterases and carnitine acetyltransferase. α-NETA is commonly used in cells in culture. |
|---|---|
| CAS No. | 31059-54-8 |
| Molecular Formula | C16H20INO |
| Molecular Weight | 369.24 g/mol |
| IUPAC Name | trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide |
| Standard InChI | InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | LIFHUGCXEAQKRZ-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] |
| Canonical SMILES | C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] |
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